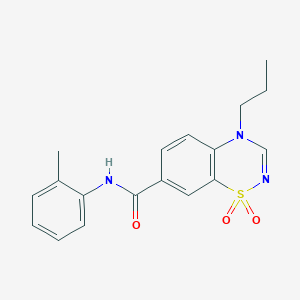
6-tert-butyl-N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structural features, which include a benzenesulfonyl group, a tert-butyl group, and a dimethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Incorporation of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the dimethylphenyl group.
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of the dimethylphenyl group in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C27H30N2O4S |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-6-tert-butyl-N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-18-11-12-19(2)22(15-18)28-26(30)25-17-29(34(31,32)21-9-7-6-8-10-21)23-16-20(27(3,4)5)13-14-24(23)33-25/h6-16,25H,17H2,1-5H3,(H,28,30) |
Clave InChI |
LUIOWESKRWCULT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11243069.png)
![1,1'-[6-(3-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11243070.png)
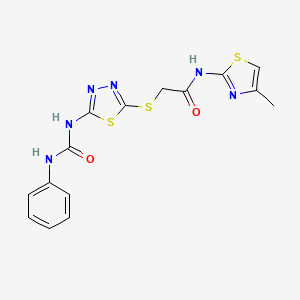
![Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate](/img/structure/B11243083.png)
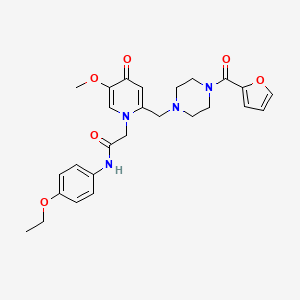
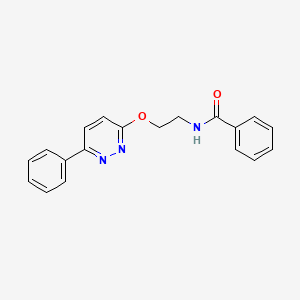
![1,1'-[3-(4-chlorophenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11243104.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B11243111.png)
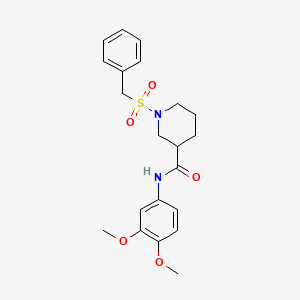
![N-(2,6-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11243125.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11243127.png)
![6-methyl-N-phenyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11243132.png)
![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11243137.png)
